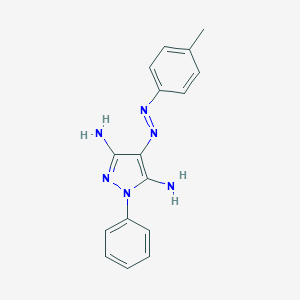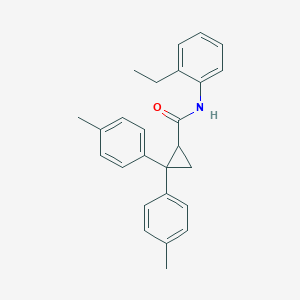![molecular formula C23H20BrN3O2 B387485 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydrazino group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by the introduction of the hydrazino group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group may play a crucial role in its biological activity by interacting with enzymes or receptors. The bromine atom and other functional groups within the molecule can also influence its reactivity and interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the hydrazino group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with additional methyl groups on the phenyl ring.
2-bromobenzamide: The parent compound without additional substituents.
Uniqueness
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the hydrazino group and the specific arrangement of substituents make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C23H20BrN3O2 |
|---|---|
Peso molecular |
450.3g/mol |
Nombre IUPAC |
2-[(2-bromobenzoyl)amino]-N-[(E)-(4-ethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrN3O2/c1-2-16-11-13-17(14-12-16)15-25-27-23(29)19-8-4-6-10-21(19)26-22(28)18-7-3-5-9-20(18)24/h3-15H,2H2,1H3,(H,26,28)(H,27,29)/b25-15+ |
Clave InChI |
IJPWXXSDTQPXQW-MFKUBSTISA-N |
SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B387402.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B387403.png)

![1-(4-Ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387405.png)

![2-Chloro-N-[3-(4-chloro-2-nitro-phenylamino)-propyl]-benzamide](/img/structure/B387409.png)
![3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B387410.png)
![3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B387412.png)

![2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B387421.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B387422.png)

![N'-[1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B387425.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide](/img/structure/B387426.png)
